3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
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Overview
Description
3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the pyrrolidine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-trimethoxyphenyl)propanoic acid: Shares the trimethoxyphenyl group but lacks the benzoyl and pyrrolidine moieties.
4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furanylpropanoic acid: Similar structure but with a furan ring instead of a pyrrolidine ring.
Uniqueness
3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of the benzoyl, hydroxy, and trimethoxyphenyl groups, along with the pyrrolidine ring, provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C23H23NO8 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO8/c1-30-15-11-14(12-16(31-2)22(15)32-3)19-18(20(27)13-7-5-4-6-8-13)21(28)23(29)24(19)10-9-17(25)26/h4-8,11-12,19,27H,9-10H2,1-3H3,(H,25,26)/b20-18+ |
InChI Key |
PQRLWFRASMDXPE-CZIZESTLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC(=O)O |
Origin of Product |
United States |
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